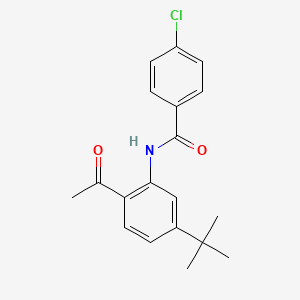

![molecular formula C17H18N4O2 B5523568 6-methyl-2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5523568.png)

6-methyl-2-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been achieved through various innovative approaches, reflecting the compound's versatile nature. A notable method includes the copper-catalyzed selective cross-coupling of imidazo[1,2-a]pyridines with methyl hetarenes, presenting a novel route to synthesize C-3 carbonyl imidazo[1,2-a]pyridine derivatives, a common structural motif in numerous natural products and pharmaceuticals (Lei et al., 2016). Another method involves the Cu-catalyzed aerobic oxidative conditions, utilizing ethyl tertiary amines as carbon sources, to efficiently synthesize 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidines, showcasing the reaction's broad substrate scope and good functional group tolerance (Rao et al., 2017).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines has been explored through various studies. For instance, the structure of 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile was elucidated, highlighting the planarity of the imidazo[1,2-a]pyridine group and the disorder in the placement of F atoms in the trifluoromethyl group and the methyl H atoms (Fun et al., 2011).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo a variety of chemical reactions, yielding compounds with potential applications as fluorescent probes for ions like mercury, as demonstrated by the reaction of β-lactam carbenes with 2-pyridyl isonitriles (Shao et al., 2011). Another fascinating reaction involves the palladium-catalyzed cascade reactions of 2-(2-bromophenyl)imidazo[1,2-a]pyridines, leading to novel structures through CO insertion and C-H bond activation (Zhang et al., 2016).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridines, such as their crystal structure and hydrogen bonding patterns, have been detailed in studies focusing on compounds like 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile. These analyses reveal the intricacies of molecular interactions and the stability of these compounds under various conditions (Fun et al., 2011).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridines, including reactivity and potential as corrosion inhibitors, have been investigated in the context of their utility in various applications. For instance, a study on a newly synthesized derivative of imidazo[1,2-a]pyridine demonstrated its effectiveness as a corrosion inhibitor for carbon steel in saline media, highlighting the practical applications of these compounds beyond pharmaceuticals (Kubba & Al-Joborry, 2020).

Applications De Recherche Scientifique

Anthelmintic Activity

Research has shown that derivatives of imidazo[1,2-a]pyridine, such as those explored by Bochis et al. (1981), were synthesized and tested for their potential as anthelmintics. These analogues, prepared by reacting appropriate aminopyridines and carbamates, did not exhibit the potency of the benchmark compound against Nematospiroides dubius in mice, indicating the specificity of structural requirements for biological activity in this class of compounds (Bochis et al., 1981).

Copper-Catalyzed Cross Coupling

Lei et al. (2016) reported an efficient copper-catalyzed selective cross-coupling of imidazo[1,2-a]pyridines with methyl hetarenes. This transformation provided a new route to synthesize C-3 carbonyl imidazo[1,2-a]pyridine derivatives, common motifs in natural products and pharmaceuticals, highlighting the compound's utility in drug development and organic synthesis (Lei et al., 2016).

Corrosion Inhibition

Kubba and Al-Joborry (2020) investigated a newly synthesized derivative of imidazo[1,2-a]pyridine as a corrosion inhibitor for carbon steel in saline solutions. Their findings support a physical adsorption mechanism, with the adsorption following the Langmuir isotherm, demonstrating the compound's application in materials science and engineering (Kubba & Al-Joborry, 2020).

Fluorescent Probes

Shao et al. (2011) demonstrated the use of novel imidazo[1,2-a]pyridine derivatives synthesized via a one-pot reaction as efficient fluorescent probes for mercury ions. This illustrates the compound's potential in environmental monitoring and analytical chemistry, particularly for the detection of heavy metals in various mediums (Shao et al., 2011).

Therapeutic Agents

Imidazo[1,2-a]pyridine scaffolds have been recognized for their broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. Deep et al. (2016) reviewed the structural modifications of this scaffold to discover and develop novel therapeutic agents, emphasizing the compound's significance in drug discovery and development (Deep et al., 2016).

Propriétés

IUPAC Name |

(6-methylimidazo[1,2-a]pyridin-2-yl)-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-11-5-6-16-18-13(10-20(16)9-11)17(22)21-7-3-4-14(21)15-8-12(2)19-23-15/h5-6,8-10,14H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSQEAQYCUSVBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)N3CCCC3C4=CC(=NO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

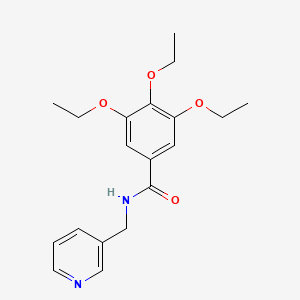

![N'~1~,N'~4~-bis[4-(dimethylamino)benzylidene]terephthalohydrazide](/img/structure/B5523485.png)

![3-(3-methyl-2-buten-1-yl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5523487.png)

![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5523489.png)

![3-[(3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523491.png)

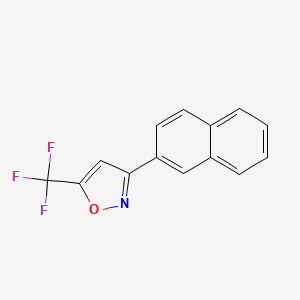

![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5523503.png)

![5-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5523504.png)

![2,5-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5523523.png)

![1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide](/img/structure/B5523538.png)

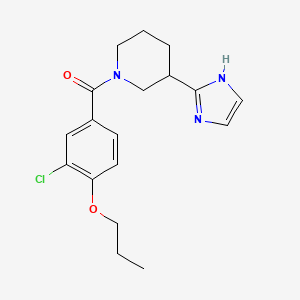

![6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B5523575.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5523580.png)